N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its core structural components:
- Chromene backbone : A bicyclic system comprising a benzene ring fused to a pyrone (4-oxo-4H-chromene).
- Carboxamide substituent : Located at position 2 of the chromene system, forming 4-oxo-4H-chromene-2-carboxamide.
- Sulfamoyl-phenyl group : Attached to the carboxamide nitrogen via a phenyl ring at position 4, modified by a sulfamoyl (-SO₂NH-) bridge.
- 3,4-Dimethyl-1,2-oxazole : A five-membered heterocycle with methyl groups at positions 3 and 4, linked to the sulfamoyl group.
The molecular formula is C₂₃H₂₁N₃O₆S (molecular weight: 467.5 g/mol). The numbering follows IUPAC priority rules, prioritizing the chromene system’s ketone group (4-oxo) and the oxazole’s sulfamoyl linkage.
| Structural Component | IUPAC Designation |
|---|---|
| Chromene core | 4H-chromen-4-one |
| Carboxamide substitution | 2-carboxamide |
| Sulfamoyl-phenyl linkage | 4-(sulfamoyl)phenyl |
| Heterocyclic modification | 3,4-dimethyl-1,2-oxazol-5-yl |
Historical Context in Heterocyclic Compound Research
This compound emerges from decades of research into hybrid heterocyclic systems. Chromenes gained prominence in the 1970s for their anti-inflammatory and anticancer properties, while oxazoles became critical in the 1990s due to their metabolic stability and antibacterial potential. The integration of sulfonamide groups into such frameworks, as seen here, reflects early 21st-century efforts to enhance solubility and target specificity in kinase inhibitors.
Key milestones:
Structural Relationship to Chromene and Oxazole Pharmacophores
The compound’s bioactivity potential stems from synergistic interactions between its chromene and oxazole domains:
Chromene pharmacophore :
- The 4-oxo group enables hydrogen bonding with protease active sites.
- Planar aromatic system facilitates intercalation into DNA or protein binding pockets.
Oxazole pharmacophore :
- 3,4-Dimethyl groups confer steric hindrance, reducing off-target interactions.
- Sulfamoyl bridge enhances water solubility while maintaining membrane permeability.
Comparative Analysis of Hybrid Structures :
The unique 2-carboxamide-chromene and dimethyloxazole combination in this compound creates a π-stacking-capable scaffold with dual hydrogen-bonding capacity, distinguishing it from simpler heterocyclic hybrids.
Properties
Molecular Formula |
C21H17N3O6S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O6S/c1-12-13(2)23-30-21(12)24-31(27,28)15-9-7-14(8-10-15)22-20(26)19-11-17(25)16-5-3-4-6-18(16)29-19/h3-11,24H,1-2H3,(H,22,26) |
InChI Key |
SZWRVNFLTWEBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 4-Oxo-4H-chromene-2-carboxylate
A Claisen condensation between 2-hydroxyacetophenone and diethyl oxalate in ethanol, catalyzed by sodium ethoxide, yields the chromene ester. Key conditions:
-
Molar ratio : 1:1.2 (acetophenone:diethyl oxalate)
-
Temperature : 78°C under reflux for 6–8 hours
-
Workup : Acidification with HCl to pH 2–3, followed by recrystallization from ethanol.
Yield : 70–80%.
Characterization : NMR (CDCl) shows a quartet at δ 4.46 ppm (ester CH) and a triplet at δ 1.43 ppm (ester CH).
Hydrolysis to 4-Oxo-4H-chromene-2-carboxylic Acid
The ester undergoes saponification with 2 M NaOH at 80°C for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Yield : 80–90%.
Characterization : IR spectrum confirms C=O stretches at 1720 cm (chromone) and 1680 cm (carboxylic acid).
Preparation of 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline
The sulfamoyl-aniline moiety is synthesized via sulfonylation and reduction:
Sulfonation of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride reacts with 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous pyridine at 0–5°C for 2 hours.
Key considerations :
-
Pyridine neutralizes HCl, preventing side reactions.
Yield : 65–75% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Reduction of Nitro Group to Amine
The nitro intermediate undergoes catalytic hydrogenation with 10% Pd/C in methanol under H (1 atm) for 4 hours.
Yield : 85–90%.
Characterization : NMR (DMSO-d) shows loss of nitro aromatic protons and emergence of amine protons at δ 6.50 ppm.
Carboxamide Coupling
The final step couples the chromene carboxylic acid with the sulfamoyl-aniline derivative using coupling agents:
Activation of Carboxylic Acid
4-Oxo-4H-chromene-2-carboxylic acid is activated with PyBOP (1.2 equiv) and DIEA (3 equiv) in dry DMF for 30 minutes at 0°C.
Amidation with Sulfamoyl-Aniline
The activated acid reacts with 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (1.0 equiv) in DMF at room temperature for 12 hours.
Workup : Purification via flash chromatography (dichloromethane/methanol 9:1) and recrystallization from dichloromethane/n-hexane.
Yield : 60–75%.
Characterization :
Optimization Strategies
Coupling Agent Comparison
| Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| PyBOP | DMF | 75 | 98 |
| DCC | THF | 62 | 92 |
| HATU | DCM | 68 | 95 |
PyBOP in DMF provides superior yields due to enhanced solubility of intermediates.
Solvent Effects on Sulfonylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pyridine | 2 | 75 |
| DCM | 6 | 45 |
| THF | 4 | 58 |
Pyridine’s dual role as solvent and base accelerates sulfonamide formation.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and chromene moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carboxamide functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the oxazole and chromene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to serve as a reagent in various organic synthesis processes, enabling the development of new chemical entities with potential applications in pharmaceuticals and materials science .
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have shown that derivatives featuring the oxazole moiety exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 liver cancer cells. The most potent derivatives demonstrated IC50 values indicating strong cytotoxicity, suggesting potential therapeutic applications in oncology .
Medicine
Research has explored the compound's potential as a therapeutic agent for diseases involving inflammation and microbial infections. The sulfamoyl group is known to inhibit certain enzymes related to inflammation, while the oxazole ring can interact with biological receptors to modulate various biochemical pathways . This dual mechanism of action enhances its potential utility in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds featuring the oxazole moiety. For example:
- Study on Derivatives : A study on N-substituted 1,2,4-triazole derivatives revealed that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced anti-proliferative activity against HepG2 cells.
- Mechanism of Action : The proposed mechanism involves binding to Protein c-Kit Tyrosine Kinase, where interactions with specific amino acids are critical for activity.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. Pathways involved could include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with four classes of analogs based on structural and functional similarities.
Chromene Carboxamide Derivatives
6-Chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-78-5)
- Molecular Formula : C22H19ClN3O6S
- Key Differences :
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
- Synthesis: Prepared via condensation of salicyaldehyde with cyanoacetanilide derivatives in acetic acid .
- Key Differences :
Pyridine/Pyrazole Sulfonamide Derivatives
2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide
- Molecular Formula : C21H17N3O3S
- Key Differences: Replacement of chromene with a cyanoacrylamide group. Pyridine sulfamoyl substituent instead of 3,4-dimethylisoxazole.
3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
Acetamide Derivatives
N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (CAS: 4206-74-0)
- Molecular Formula : C13H15N3O4S
- Key Differences: Acetamide group replaces chromene-carboxamide.
N-Acetyl-4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide
- Key Feature: Acetylated sulfonamide with a free amino group.
- Impact: The acetyl group may reduce toxicity but could decrease antibacterial activity compared to non-acetylated sulfonamides .
Azo-Linked Sulfonamides
N-(3,4-Dimethylisoxazol-5-yl)-4-[(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)diazenyl]benzenesulfonamide
Structural-Activity Relationships (SAR) and Key Findings
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure suggests it could exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action and efficacy in different biological systems.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 436.4 g/mol |
| Molecular Formula | C16H16N6O7S |
| LogP | 1.9068 |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 151.257 Ų |
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that related chromene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
- Antioxidant Activity : The presence of electron-donating groups in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways .
Antimicrobial Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant antimicrobial activity against a range of pathogens. For example, a series of pyrazole derivatives demonstrated higher antifungal activity than standard treatments against several phytopathogenic fungi .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were evaluated through its ability to inhibit COX enzymes. In one study, derivatives showed IC50 values ranging from 10 to 30 µM for COX inhibition, indicating moderate to strong activity .
Anticancer Efficacy
Recent studies focused on the anticancer properties of related compounds have reported promising results. For instance, a derivative exhibited IC50 values below 20 µM against breast cancer cell lines, suggesting potent anticancer activity .
Case Studies
- Case Study on Antitumor Activity : A recent study synthesized a series of chromene derivatives and evaluated their antitumor activity in vitro. Among these, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM .
- Case Study on Enzyme Inhibition : Another study investigated the inhibition of LOX by chromene derivatives. The most active compound exhibited an IC50 value of 12 µM against LOX, highlighting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
